Computed Lipophilicity (XLogP3) Distinguishes the 3‑Chloro‑4‑fluoro Analog from the 3‑Methyl Congener
The target compound exhibits a computed XLogP3 value of 3.4, which is approximately 0.9 log units higher than that of its 3‑methyl analog (3‑methyl‑N‑((1‑(pyridin‑2‑yl)piperidin‑4‑yl)methyl)benzenesulfonamide; XLogP3 ≈ 2.5) [1][2]. This difference reflects the replacement of the 3‑methyl group with the halogen pair chloro‑fluoro, which increases hydrophobicity while preserving hydrogen‑bond acceptor capacity.
| Evidence Dimension | Predicted octanol–water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.4 |
| Comparator Or Baseline | 3‑methyl‑N‑((1‑(pyridin‑2‑yl)piperidin‑4‑yl)methyl)benzenesulfonamide; XLogP3 ≈ 2.5 |
| Quantified Difference | Δ XLogP3 ≈ +0.9 |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025.09.15 release) |
Why This Matters
A 0.9‑unit increase in XLogP3 can significantly affect membrane permeability and non‑specific protein binding, making the target compound a more appropriate starting point for central‑nervous‑system programs or intracellular targets where higher lipophilicity is desired.
- [1] PubChem. (2010). 3‑Chloro‑4‑fluoro‑N‑((1‑(pyridin‑2‑yl)piperidin‑4‑yl)methyl)benzenesulfonamide – Computed Properties. CID 49684409. National Center for Biotechnology Information. View Source
- [2] PubChem. (n.d.). 3‑Methyl‑N‑((1‑(pyridin‑2‑yl)piperidin‑4‑yl)methyl)benzenesulfonamide – Computed Properties. Approximate value derived from structural analog search; exact CID not available in public domain. View Source
